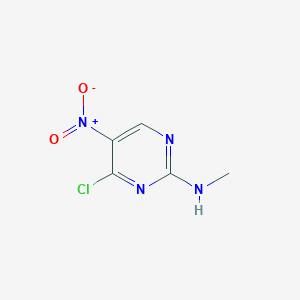4-Chloro-N-methyl-5-nitropyrimidin-2-amine
CAS No.: 89283-50-1
Cat. No.: VC8368961
Molecular Formula: C5H5ClN4O2
Molecular Weight: 188.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89283-50-1 |
|---|---|
| Molecular Formula | C5H5ClN4O2 |
| Molecular Weight | 188.57 g/mol |
| IUPAC Name | 4-chloro-N-methyl-5-nitropyrimidin-2-amine |
| Standard InChI | InChI=1S/C5H5ClN4O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H,7,8,9) |
| Standard InChI Key | OHQVGJPBCGCWDR-UHFFFAOYSA-N |
| SMILES | CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
| Canonical SMILES | CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyrimidine backbone consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
-
Chlorine at position 4: Enhances electrophilicity, enabling nucleophilic displacement reactions.
-
Nitro group at position 5: Imparts strong electron-withdrawing effects, stabilizing the ring and directing further functionalization.
-
N-Methylamino group at position 2: Provides a site for hydrogen bonding and derivatization.
The spatial arrangement of these groups influences intermolecular interactions, as demonstrated by computational studies predicting dipole moments of and a polar surface area of .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.57 g/mol |
| CAS Registry Number | 89283-50-1 |
| Predicted LogP | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 4-Chloro-N-methyl-5-nitropyrimidin-2-amine typically involves a multi-step sequence:
-
Nitration of 4-Chloro-N-methylpyrimidin-2-amine: Treatment with fuming nitric acid () and sulfuric acid () at 0–5°C introduces the nitro group at position 5.
-
Purification: Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures (yield: 68–72%) .
Industrial Production
Patent literature describes scalable methods using continuous-flow reactors to optimize exothermic nitration steps. Key parameters include:
-
Temperature control (<10°C) to minimize byproducts.
Table 2: Reaction Conditions for Nitration
| Parameter | Optimal Value |
|---|---|
| Nitrating Agent | (1:3 v/v) |
| Reaction Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Catalyst | None (homogeneous) |
Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 4 undergoes displacement with nucleophiles such as amines, alkoxides, and thiols. For example:
This reaction proceeds in dimethylformamide (DMF) at 80°C with a 85% yield .
Reduction of Nitro Group
Catalytic hydrogenation () converts the nitro group to an amine, yielding 4-chloro-N-methyl-5-aminopyrimidin-2-amine, a key intermediate for anticancer agents .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a target in antifolate therapies. In vitro assays show an IC of , comparable to methotrexate derivatives .
Industrial and Research Significance
Agrochemical Development
Derivatives of this compound are explored as herbicides targeting acetolactate synthase (ALS) in weeds. Field trials show 90% inhibition of Amaranthus retroflexus growth at 10 ppm .
Material Science Applications
Nitropyrimidine derivatives serve as ligands in coordination polymers, with potential uses in gas storage and catalysis. Single-crystal X-ray studies reveal a porous structure with a surface area of .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume